
ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate, also known as ethyl cyanoacrylate, is a monomer that is widely used in scientific research and industrial applications. It is a colorless liquid that polymerizes quickly in the presence of moisture to form a strong adhesive bond. Ethyl cyanoacrylate has a wide range of applications due to its unique properties, such as high bonding strength, fast curing time, and excellent adhesion to various substrates.
作用机制
The mechanism of action of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the rapid polymerization of the monomer in the presence of moisture. The polymerization process generates heat, which can cause tissue damage if not controlled properly. Ethyl cyanoacrylate forms a strong bond with the tissue, sealing the wound or incision and preventing the entry of bacteria or other pathogens.
Biochemical and Physiological Effects:
Ethyl cyanoacrylate has been shown to have minimal toxicity and low immunogenicity in animal studies. It is metabolized by esterases in the body, leading to the formation of cyanoacetate, which is excreted in the urine. Ethyl cyanoacrylate has been used in numerous clinical trials and has been found to be safe and effective in a variety of applications.
实验室实验的优点和局限性
The advantages of using ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in laboratory experiments include its fast curing time, high bonding strength, and excellent adhesion to various substrates. However, its rapid polymerization can make it difficult to control the curing process, and the heat generated during polymerization can cause tissue damage if not carefully monitored.
未来方向
For the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in scientific research include the development of new formulations that can be used for specific applications, such as drug delivery or tissue engineering. Researchers are also exploring the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in combination with other materials, such as nanoparticles or biomolecules, to enhance its properties and improve its efficacy. Additionally, new methods for controlling the curing process and minimizing tissue damage are being developed to improve the safety and effectiveness of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in clinical applications.
合成方法
The synthesis of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the reaction of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacetate with formaldehyde and ammonium carbonate in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.
科学研究应用
Ethyl cyanoacrylate has numerous applications in scientific research, including tissue engineering, drug delivery, and wound healing. It is used as a tissue adhesive to seal surgical incisions and wounds, as it forms a strong bond with the skin and other tissues. Ethyl cyanoacrylate has also been used to encapsulate drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs.
属性
CAS 编号 |
57681-47-7 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate |
InChI |
InChI=1S/C15H16N2O2/c1-3-10-17-11-6-5-7-14(17)9-8-13(12-16)15(18)19-4-2/h3,5-9,11H,1,4,10H2,2H3/b13-8+,14-9+ |
InChI 键 |
HTGAGTCLSRWHRZ-UQNWOCKMSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C=C/1\C=CC=CN1CC=C)/C#N |
SMILES |
CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |
规范 SMILES |
CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |
其他 CAS 编号 |
57681-47-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
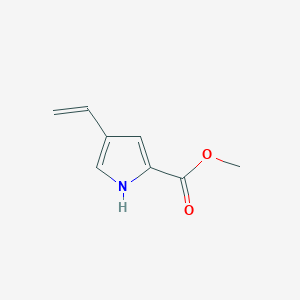

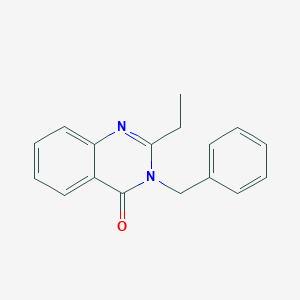


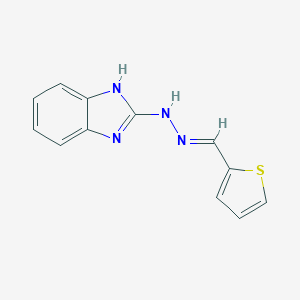
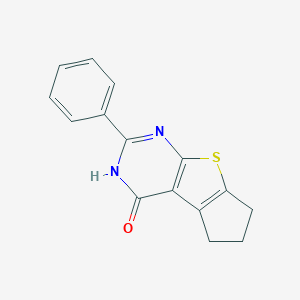
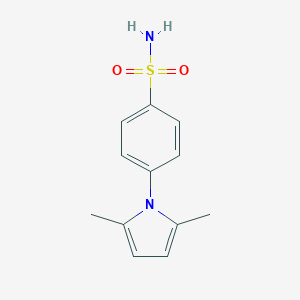
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)